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molecular formula C8H4FNO2S B8669641 6-Fluoro-benzothiazole-4-carboxylic acid

6-Fluoro-benzothiazole-4-carboxylic acid

Cat. No. B8669641
M. Wt: 197.19 g/mol
InChI Key: GNGJOTROCBBLJP-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

To a solution of 6-fluoro-benzothiazole-4-carboxylic acid methyl ester (1.97 g, 9.33 mmol) in tetrahydrofuran (30 mL) was added aqueous lithium hydroxide solution (2M, 14.0 mL, 28 mmol, 3 eq.) and then stirred, at room temperature, for 4 hr. The reaction mixture was quenched with aqueous hydrochloric acid (2M, 30 mL) and stirred for 15 min. The resulting suspension was filtered and the solid produced was washed with water and air dried to give the title compound as a grey solid (1.51 g, 82%).
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]([F:14])[CH:8]=[C:9]2[S:13][CH:12]=[N:11][C:10]=12)=[O:4].[OH-].[Li+]>O1CCCC1>[F:14][C:7]1[CH:8]=[C:9]2[S:13][CH:12]=[N:11][C:10]2=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.97 g
Type
reactant
Smiles
COC(=O)C=1C=C(C=C2C1N=CS2)F
Name
Quantity
14 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred, at room temperature, for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aqueous hydrochloric acid (2M, 30 mL)
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solid produced
WASH
Type
WASH
Details
was washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=C2C(N=CS2)=C(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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